1-(4-Bromophenyl)-3-methylbutan-1-one
Overview
Description
1-(4-Bromophenyl)-3-methylbutan-1-one (1-BP-3-MB) is an organic compound that has been studied for its chemical, physical, and biological properties. It is a substituted phenyl group that contains a bromine atom and a methyl group, and the compound has been used for a variety of scientific applications, including synthesis of pharmaceuticals, organic synthesis, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed promising antimicrobial properties . These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated significant antimicrobial activity. Researchers are exploring their potential as novel agents to combat drug-resistant pathogens.
Anticancer Potential
Cancer remains a global health challenge, necessitating innovative approaches. Among the synthesized derivatives, compounds d6 and d7 exhibited remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings highlight the compound’s potential as an anticancer lead.
Rational Drug Design
Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . These insights can guide rational drug design efforts.
Thiazole Nucleus Properties
The heterocyclic thiazole nucleus, present in this compound, has diverse medicinal properties. It has been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Understanding these properties contributes to its potential applications.
Novel Antimicrobial Agents
In silico analysis identified N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one as promising candidates for developing novel antimicrobial agents against Gram-positive pathogens . These compounds could address the growing concern of antibiotic resistance.
Crystal Structure Insights
The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thiazole revealed its unique arrangement and bonding patterns . Such structural insights contribute to understanding its behavior and interactions.
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to target Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Related compounds have shown to interact with their targets resulting in significant antipromastigote activity . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Related compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . Inhibition of these enzymes could contribute to the mechanism of cytotoxic action of these compounds .
Result of Action
Related compounds have shown to display superior antipromastigote activity and significant inhibition effects against plasmodium berghei .
Action Environment
The action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
1-(4-bromophenyl)-3-methylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZHSJUQYSQITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-methylbutan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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